molecular formula C19H26N2 B034179 FC 429 CAS No. 102586-21-0

FC 429

Cat. No.: B034179
CAS No.: 102586-21-0
M. Wt: 282.4 g/mol
InChI Key: SVLHBGQWBVOVKE-UHFFFAOYSA-N
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Description

Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl- is a complex organic compound with the molecular formula C18H24N2. It is a derivative of phenethylamine, characterized by the presence of a benzyl group, a dimethylamino group, and an ethyl group attached to the alpha carbon. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl- typically involves multiple steps. One common method includes the alkylation of phenethylamine with benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles, depending on the desired product

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted phenethylamine derivatives

Scientific Research Applications

Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl- involves its interaction with molecular targets such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of neurotransmitter pathways. The compound’s effects are mediated through binding to specific receptors, leading to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound, lacking the benzyl and dimethylamino groups.

    N-Benzylphenethylamine: Similar structure but without the dimethylamino group.

    N,N-Dimethylphenethylamine: Lacks the benzyl group but contains the dimethylamino group.

Uniqueness

Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl- is unique due to the presence of both the benzyl and dimethylamino groups, which confer distinct chemical and biological properties.

Properties

CAS No.

102586-21-0

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

2-N-benzyl-1-N,1-N-dimethyl-1-phenylbutane-1,2-diamine

InChI

InChI=1S/C19H26N2/c1-4-18(20-15-16-11-7-5-8-12-16)19(21(2)3)17-13-9-6-10-14-17/h5-14,18-20H,4,15H2,1-3H3

InChI Key

SVLHBGQWBVOVKE-UHFFFAOYSA-N

SMILES

CCC(C(C1=CC=CC=C1)N(C)C)NCC2=CC=CC=C2

Canonical SMILES

CCC(C(C1=CC=CC=C1)N(C)C)NCC2=CC=CC=C2

Synonyms

Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl-

Origin of Product

United States

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